T-5224
Overview
Description
T-5224 is a small molecule inhibitor that selectively targets the transcription factor c-Fos/activator protein-1 (AP-1). This compound has shown significant potential in controlling the expression of multiple proinflammatory cytokines, making it a promising candidate for therapeutic applications in inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
T-5224 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a benzophenone derivative, which is then modified to achieve the desired inhibitory properties .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
T-5224 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
T-5224 exerts its effects by selectively inhibiting the DNA binding activity of the c-Fos/activator protein-1 complex. This inhibition prevents the transcription of proinflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include the c-Fos and c-Jun proteins, which form the activator protein-1 complex .
Comparison with Similar Compounds
Similar Compounds
T-5224 Analogues: These compounds are structurally similar to this compound and share similar inhibitory properties.
Other c-Fos/activator protein-1 Inhibitors: These compounds also target the c-Fos/activator protein-1 complex but may have different chemical structures and properties.
Uniqueness of this compound
This compound is unique in its selective inhibition of the c-Fos/activator protein-1 complex without affecting other transcription factors. This specificity makes it a valuable tool for studying the role of c-Fos/activator protein-1 in various biological processes and for developing targeted therapies for inflammatory diseases .
Biological Activity
T-5224, chemically known as 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid, is a selective inhibitor of the activator protein-1 (AP-1) signaling pathway. Initially developed as an anti-inflammatory agent for rheumatoid arthritis, this compound has shown significant biological activity in various cancer models and inflammatory diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
This compound functions primarily by inhibiting the DNA-binding and transactivation activities of AP-1, specifically targeting c-Fos. This inhibition disrupts the expression of genes involved in inflammation and cancer progression. Notably, this compound does not affect other transcription factors such as ATF2, C/EBPα, NF-κB/p65, MyoD, or Sp1, making it a highly selective compound .
Inhibition of Tumor Metastasis
In recent studies, this compound has demonstrated potent antimetastatic effects in head and neck squamous cell carcinoma (HNSCC) models. It significantly inhibited the invasion and migration of HNSCC cells in vitro and reduced lymph node metastasis in vivo. The compound was shown to decrease the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical for tumor invasion .
Table 1: Effects of this compound on HNSCC Cell Migration
Concentration (μM) | Migration Inhibition (%) |
---|---|
0 | 0 |
40 | 50 |
80 | 85 |
The results indicate a dose-dependent inhibition of cell migration, with nearly complete inhibition observed at higher concentrations .
Anti-inflammatory Properties
This compound also exhibits significant anti-inflammatory effects. In a model of atopic dermatitis, topical application of this compound reduced ear swelling and restored the expression of filaggrin, a protein crucial for skin barrier function. The compound suppressed various pro-inflammatory cytokines including IL-17A and IL-17F while enhancing the expression of anti-inflammatory markers .
Table 2: Cytokine Expression Modulation by this compound
Cytokine | Control Expression (Relative Units) | This compound Expression (Relative Units) |
---|---|---|
IL-17A | 100 | 30 |
IL-17F | 90 | 25 |
Filaggrin | 20 | 70 |
These findings underscore this compound's potential as a therapeutic agent in inflammatory skin conditions .
Effects on Cell Viability and Apoptosis
In studies involving acute myeloid leukemia (AML), this compound enhanced the chemosensitivity of cancer cells when combined with cytarabine (Ara-C). The compound induced apoptosis in AML cells in a dose-dependent manner. Flow cytometry analysis revealed that higher concentrations of this compound led to increased early and late apoptotic cell populations .
Table 3: Apoptosis Induction by this compound
Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
0 | 5 | 3 |
40 | 20 | 10 |
80 | 50 | 30 |
These results suggest that this compound not only inhibits proliferation but also promotes apoptotic pathways in cancer cells .
Case Studies and Clinical Implications
This compound has been investigated in various preclinical models for its potential application in treating different cancers and inflammatory diseases. For instance:
- Head and Neck Cancer : In an orthotopic model, this compound significantly reduced lymph node metastasis rates from 74.1% to 40% compared to control groups .
- Atopic Dermatitis : In vivo studies showed that topical application alleviated symptoms significantly more than conventional treatments without notable side effects .
- Pituitary Adenoma : Preliminary findings suggest that this compound may reduce cell viability in pituitary adenoma cell lines, indicating its potential as an adjunct therapy for these tumors .
Properties
IUPAC Name |
3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h5-6,8-11,13-15,20,31H,1-4,7,12,16H2,(H,30,35)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCQQSLNPLQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026089 | |
Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530141-72-1 | |
Record name | R-7277 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-7277 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4EGU4HKZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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